molecular formula C25H20N4O4 B2968951 3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358320-64-5

3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2968951
CAS No.: 1358320-64-5
M. Wt: 440.459
InChI Key: NYRRDRJIIBPFEO-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative featuring a 3-methoxybenzyl substituent at position 3 and a 3-(o-tolyl)-1,2,4-oxadiazole moiety at position 5. The 1,2,4-oxadiazole ring is a stable heterocycle known to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-6-3-4-9-19(15)22-27-23(33-28-22)17-10-11-20-21(13-17)26-25(31)29(24(20)30)14-16-7-5-8-18(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRRDRJIIBPFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates:

  • A quinazoline core , known for its diverse pharmacological properties.
  • An oxadiazole moiety , which is often associated with antimicrobial and anti-inflammatory activities.
  • Substituents such as methoxy and o-tolyl groups that may influence its biological interactions.

Chemical Formula

The molecular formula for this compound is C17H16N4O3C_{17}H_{16}N_4O_3.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Compounds in the quinazoline family have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
  • The oxadiazole group may enhance this activity by promoting apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Antimicrobial Properties

Studies on related oxadiazole compounds suggest that they possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may act by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic signaling in the brain .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related quinazoline derivative on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase and increased apoptosis markers .

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial activity of various oxadiazole derivatives, the compound showed potent activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be as low as 6 mg/mL, indicating strong potential as an antibacterial agent .

Research Findings

Biological ActivityMechanismReference
AnticancerInhibition of kinase pathways; Apoptosis induction
AntimicrobialDisruption of bacterial cell wall synthesis
NeuroprotectiveAChE inhibition; Enhanced cholinergic signaling

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the benzyl and oxadiazole groups. Key comparisons are outlined below:

Structural and Physicochemical Properties

Compound Name Substituents (Position 3) Substituents (Position 7) Molecular Formula Molecular Weight
Target Compound 3-(3-Methoxybenzyl) 3-(o-Tolyl)-1,2,4-oxadiazole Not explicitly reported* ~447.9 (estimated)
[] 3-(4-Chlorobenzyl) 3-(Thiophen-2-yl)-1,2,4-oxadiazole C₂₁H₁₃ClN₄O₃S 436.9
[] 3-(2-Methoxybenzyl) 3-(4-Chlorophenyl)-1,2,4-oxadiazole C₂₄H₁₇ClN₄O₄ 460.9

*Estimated molecular formula: C₂₅H₂₀N₄O₄ based on structural analysis.

  • Key Observations: The 3-methoxybenzyl group (target compound) introduces moderate electron-donating effects compared to 4-chlorobenzyl (), which is electron-withdrawing. This may influence solubility and interaction with hydrophobic binding pockets.

Q & A

Q. How should discrepancies in NMR data between synthetic batches be investigated?

  • Answer :
  • Impurity profiling : Use <sup>19</sup>F NMR (if applicable) or HRMS to detect halogenated byproducts.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational equilibria affecting peak splitting .

Q. What methods address low reproducibility in biological assays?

  • Answer :
  • Strict QC protocols : Pre-test compound solubility in assay media (e.g., DMSO concentration ≤0.1%).
  • Cell line authentication : Use STR profiling to confirm identity and minimize cross-contamination .

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